molecular formula C34H63ClN2O6S.HCl B000379 Clindamycin palmitate hydrochloride CAS No. 25507-04-4

Clindamycin palmitate hydrochloride

货号 B000379
CAS 编号: 25507-04-4
分子量: 699.9 g/mol
InChI 键: GTNDZRUWKHDICY-DJHAJVGHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Clindamycin Palmitate Hydrochloride involves complex processes, including the acetylation accelerated by 4-(dimethylamino)pyridine as a catalyst, which reduces reaction time significantly. Additionally, a one-step and regioselective synthesis method using immobilized Candida antarctica lipase B (Novozym 435) as the catalyst has been developed, offering high regioselectivity and conversion above 90% in toluene solvent. These methods highlight the advancements in synthesizing this compound with improved efficiency and selectivity (Li et al., 2013).

Molecular Structure Analysis

Clindamycin Palmitate Hydrochloride's molecular structure has been characterized through various analytical techniques, including high-performance liquid chromatography (HPLC) and LC-MS analysis, to identify and isolate impurities. Structural elucidation of these impurities provides insight into the compound's molecular complexity and its interactions (Ch Bharathi et al., 2008).

Chemical Reactions and Properties

Chemical modifications of clindamycin to produce Clindamycin Palmitate Hydrochloride involve creating in vivo reversible derivatives for specific applications. The process includes the synthesis of monoesters and dicarbonate esters to improve taste properties and water solubility for potential injectable forms. These chemical modifications aim to enhance the compound's pharmacological properties without altering its antibacterial activity (Sinkula et al., 1973).

Physical Properties Analysis

The physical properties of Clindamycin Palmitate Hydrochloride, such as its behavior in aqueous solutions, including micelle formation and solubility characteristics, have been extensively studied. Research indicates that Clindamycin Palmitate Hydrochloride forms micelles in aqueous solution at specific concentrations, with its solubility and behavior being influenced by various factors such as pH, temperature, and ionic strength. These studies contribute to understanding the drug's formulation and stability in different conditions (Abbott et al., 1977).

Chemical Properties Analysis

The chemical properties of Clindamycin Palmitate Hydrochloride, including its stability and interaction with various substances, have been analyzed to optimize its pharmaceutical formulations. Research on its incompatibility in different internal solutions and the optimization of its crystallization process to improve purity and yield are vital for developing effective and safe pharmaceutical products (Shinkuma et al., 1981; Xie Ju-chon, 2015).

科学研究应用

1. Toxicological Research

Clindamycin palmitate hydrochloride's toxicities have been studied in various laboratory animals. Research by Gray et al. (1972) highlighted that this antibiotic's palmitate ester exhibited essentially no effects in animals, indicating its low toxicity in prolonged exposure scenarios (Gray, Weaver, Bollert, & Feenstra, 1972).

2. Pharmacokinetic Studies

Studies on the absorption and urinary excretion of clindamycin palmitate in elderly patients have been conducted. Campbell et al. (1973) found that this compound achieves satisfactory therapeutic plasma levels in patients, indicating its effective systemic absorption (Campbell, Hossack, & Munro, 1973).

3. Drug Analysis and Quality Control

Research has been done to determine unhydrolyzed clindamycin palmitate in human serum samples. Brodasky and Sun (1974) developed methods based on GLC and mass spectroscopy for this purpose, contributing to the analytical understanding of this compound in clinical scenarios (Brodasky & Sun, 1974).

4. Pharmaceutical Formulation and Optimization

A study by Mohamed et al. (2020) focused on the formulation optimization of 3D-printed tablets of clindamycin palmitate hydrochloride. This research shows the potential of modern manufacturing techniques like selective laser sintering in customizing dosage forms for patients' needs (Mohamed et al., 2020).

5. Chemical Modification for Enhanced Properties

Sinkula et al. (1973) investigated the chemical modification of clindamycin, including the synthesis of its esters like clindamycin palmitate, to enhance its properties for use in specialized dosage forms (Sinkula, Morozowich, & Rowe, 1973).

未来方向

In cases of pseudomembranous colitis suspected or confirmed to be caused by Clindamycin palmitate hydrochloride, ongoing antibiotic use not directed against C.difficile may need to be discontinued . Appropriate fluid and electrolyte management, protein supplementation, antibiotic treatment of C.difficile, and surgical evaluation should be instituted as clinically indicated .

Relevant Papers

There are several papers related to Clindamycin palmitate hydrochloride. For example, one paper discusses the formulation optimization of selective laser sintering 3D-printed tablets of Clindamycin Palmitate Hydrochloride by response surface methodology . Another paper discusses a clinical trial of Clindamycin palmitate hydrochloride in a pediatric population . For a more comprehensive analysis, it would be beneficial to refer to these papers directly.

属性

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDZRUWKHDICY-DJHAJVGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35208-55-0 (Parent)
Record name Clindamycin palmitate hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025507044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048734
Record name Clindamycin palmitate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin palmitate hydrochloride

CAS RN

25507-04-4
Record name Clindamycin palmitate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25507-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin palmitate hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025507044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin palmitate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, 2-hexadecanoate, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLINDAMYCIN PALMITATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN9A8JM7M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin palmitate hydrochloride
Reactant of Route 2
Reactant of Route 2
Clindamycin palmitate hydrochloride
Reactant of Route 3
Clindamycin palmitate hydrochloride
Reactant of Route 4
Clindamycin palmitate hydrochloride
Reactant of Route 5
Clindamycin palmitate hydrochloride
Reactant of Route 6
Clindamycin palmitate hydrochloride

Citations

For This Compound
174
Citations
C Bharathi, P Jayaram, JS Raj, MS Kumar… - … of pharmaceutical and …, 2008 - Elsevier
… of impurities in clindamycin palmitate hydrochloride were not … The HPLC analysis of clindamycin palmitate hydrochloride … present in clindamycin palmitate hydrochloride, detection of …
Number of citations: 22 www.sciencedirect.com
GK Wu, A Gupta, MA Khan, PJ Faustino - Journal of Analytical Sciences …, 2013 - scirp.org
… Clindamycin palmitate hydrochloride and lincomycin (… Clindamycin palmitate hydrochloride drug substance was … Clindamycin palmitate hydrochloride drug products were purchased …
Number of citations: 6 www.scirp.org
EM Mohamed, SF Barakh Ali, Z Rahman, S Dharani… - Aaps Pharmscitech, 2020 - Springer
… The aims of the current study were to develop and evaluate clindamycin palmitate hydrochloride (CPH) 3D-printed tablets (printlets) manufactured by selective laser sintering (SLS). …
Number of citations: 46 link.springer.com
CBVN Raju, G Panda, G Nageswara Rao… - Analytical …, 2008 - Taylor & Francis
… A simple isocratic high performance liquid chromatography (HPLC) method was developed for the determination of Clindamycin palmitate hydrochloride in drug substance and oral …
Number of citations: 9 www.tandfonline.com
J WANG, H WANG, L MONG… - Chinese Journal of …, 2012 - ingentaconnect.com
… of related substances of clindamycin palmitate hydrochloride drug substance,dispersible … be used for quality control of clindamycin palmitate hydrochloride. PLEASE NOTE: The full …
Number of citations: 2 www.ingentaconnect.com
LW Brown - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… Clindamycin Palmitate Hydrochloride-An extraction step was not necessary to assay clindamycin palmitate hydrochloride bulk drug. A relative standard deviation of 0.8% was obtained …
Number of citations: 36 www.sciencedirect.com
Z Li, Y Zhang, M Lin, P Ouyang, J Ge… - … Process Research & …, 2013 - ACS Publications
… Compared with clindamycin palmitate hydrochloride (USP reference standard, Rockville, MD, USA), the HPLC, NMR, and FT-IR analyses suggest no new impurity was introduced in the …
Number of citations: 26 pubs.acs.org
GA Goode, SJ Wagh, DJ Irby, D Ma… - Pharmaceutical …, 2019 - Taylor & Francis
… an 8 French Oro-gastric tube) a 15 mg/kg oral dose of either the test (clindamycin–amberlite complex or reference clindamycin liquid formulations (clindamycin palmitate hydrochloride …
Number of citations: 3 www.tandfonline.com
X SHI, Z WANG, Z YANG, Y WU, S CHEN… - Chinese Journal of … - manu41.magtech.com.cn
Abstract: AIM: To compare the pharmacokinetics and relative bioequivalence of chewable tablet of clindamycin palmitate hydrochloride with that of dispersible tablet. METHODS: An …
Number of citations: 2 manu41.magtech.com.cn
TF Brodasky, FF Sun - Journal of Pharmaceutical Sciences, 1974 - Elsevier
… Examination of human serum from subjects receiving 300600 mg clindamycin base equivalents of clindamycin palmitate hydrochloride revealed no statistically significant quantities of …
Number of citations: 7 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。